Infigratinib

Catalog No.
S548002
CAS No.
872511-34-7
M.F
C26H31Cl2N7O3
M. Wt
560.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Infigratinib

CAS Number

872511-34-7

Product Name

Infigratinib

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

560.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)

InChI Key

QADPYRIHXKWUSV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Description

The exact mass of the compound Infigratinib is 559.18654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Infigratinib is a small molecule inhibitor specifically targeting the fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4. It is classified as a pan-fibroblast growth factor receptor kinase inhibitor and is primarily utilized in the treatment of advanced or metastatic cholangiocarcinoma, particularly in patients with specific FGFR2 fusions or rearrangements. The chemical formula for Infigratinib is C26H31Cl2N7O3C_{26}H_{31}Cl_{2}N_{7}O_{3}, with a molecular weight of approximately 560.475 g/mol .

Infigratinib works by inhibiting the aberrant signaling pathways associated with FGFR, which are often implicated in various cancers. This inhibition leads to reduced tumor cell proliferation and promotes apoptosis in cancer cells harboring activating mutations or fusions in FGFR genes .

Infigratinib acts by targeting fibroblast growth factor receptors (FGFRs) []. FGFRs are a family of cell-surface proteins involved in cell growth and survival. In some cancers, including cholangiocarcinoma (bile duct cancer), genetic alterations can lead to abnormal activation of FGFRs, promoting uncontrolled cell growth []. Infigratinib binds to FGFRs, blocking their activity and hindering the growth and spread of cancer cells [, ].

Infigratinib is a prescription medication and should only be used under the supervision of a qualified healthcare professional. Clinical trials have reported side effects associated with infigratinib, including fatigue, diarrhea, dry mouth, and hair loss [].

Infigratinib is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of cell-surface receptors involved in cell proliferation, differentiation, migration, and survival. Infigratinib specifically inhibits FGFR1, FGFR2, and FGFR3 kinases []. This targeted inhibition disrupts the signaling pathways downstream of these receptors, leading to the suppression of tumor cell growth and survival [].

Infigratinib in Clinical Trials

Infigratinib has been evaluated in clinical trials for the treatment of various cancers driven by FGFR alterations, including:

  • Bladder cancer: Infigratinib has shown promising results in patients with FGFR-mutated, locally advanced or metastatic urothelial carcinoma (bladder cancer). A Phase II clinical trial demonstrated a significant objective response rate (ORR) and disease control rate (DCR) in this patient population [].
  • Cholangiocarcinoma: FGFR fusions are a common genetic alteration in cholangiocarcinoma, a cancer of the bile ducts. Infigratinib has shown activity in patients with FGFR2-fused cholangiocarcinoma, with ongoing clinical trials investigating its efficacy in this setting [].
  • Other cancers: Infigratinib is also being investigated in clinical trials for other FGFR-altered cancers, such as lung cancer, head and neck squamous cell carcinoma, and multiple myeloma [].

Mechanism of Action

Inhibition of FGFR signaling by Infigratinib disrupts several key cellular processes that are essential for tumor growth and survival. These include:

  • Proliferation: Infigratinib blocks the activation of signaling pathways that promote cell division.
  • Angiogenesis: Infigratinib inhibits the formation of new blood vessels that tumors need to grow and spread.
  • Survival: Infigratinib triggers apoptosis (programmed cell death) in cancer cells.

The mechanism of action of Infigratinib involves reversible non-competitive inhibition of FGFRs. Specifically, it binds to the ATP-binding site within the kinase domain of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This action disrupts cellular processes that contribute to tumor growth and survival .

In vitro studies have shown that Infigratinib effectively inhibits cell proliferation in cancer cell lines with FGFR mutations or amplifications. The drug exhibits varying binding affinities across different FGFR subtypes, with the highest affinity reported for FGFR1 and FGFR2 .

  • Formation of the pyrimidine ring: This can be achieved through standard methods for synthesizing heterocycles.
  • Coupling reactions: These are used to attach various substituents to the pyrimidine backbone.
  • Final modifications: These may include chlorination or other functional group transformations to achieve the desired pharmacological properties.

The synthesis is optimized to ensure high yield and purity suitable for clinical applications .

Infigratinib is primarily indicated for the treatment of cholangiocarcinoma that is locally advanced or metastatic and has specific genetic alterations in FGFR2. It received accelerated approval from the FDA under the trade name Truseltiq on May 28, 2021 .

Beyond cholangiocarcinoma, ongoing research is exploring its efficacy against other malignancies characterized by aberrant FGFR signaling, including certain types of bladder cancer and other solid tumors .

Infigratinib undergoes significant metabolism primarily through cytochrome P450 enzyme CYP3A4, accounting for about 94% of its metabolic processing. Consequently, it may interact with other drugs that are substrates or inhibitors of this enzyme, leading to altered drug levels and potential toxicity .

Studies have shown that Infigratinib can inhibit certain transport proteins such as MATE1 and BCRP but has a low potential to inhibit major cytochrome P450 enzymes at clinically relevant concentrations .

Several compounds exhibit similar mechanisms of action as Infigratinib by targeting fibroblast growth factor receptors. Notable examples include:

Compound NameMechanism of ActionFDA Approval YearUniqueness
ErdafitinibPan-FGFR inhibitor2019First approved for bladder cancer
FutibatinibSelective FGFR1 inhibitor2020Unique selectivity profile
PemigatinibPan-FGFR inhibitor2020Approved for cholangiocarcinoma

Infigratinib stands out due to its specific application in cholangiocarcinoma with FGFR2 fusions and its unique pharmacokinetic profile, including its metabolism predominantly via CYP3A4 and its distinct adverse effect profile compared to other FGFR inhibitors .

Synthetic Approach and Key Reaction Steps

Infigratinib, chemically known as 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methylurea, represents a complex synthetic target requiring sophisticated chemical methodologies [27] [28]. The compound possesses a molecular formula of C26H31Cl2N7O3 with a molecular weight of 560.48 daltons [4] [5].

The established synthetic route to infigratinib involves a convergent approach utilizing multiple key intermediates [10]. The synthesis commences with 4,6-difluoropyrimidine as the starting material, which undergoes nucleophilic substitution with methylamine to yield the first intermediate [10]. This reaction proceeds under mild conditions at 15°C in ethanol solvent, with methylamine added as an aqueous solution [10].

The second critical transformation involves the reaction of the methylamine-substituted pyrimidine with phenyl chloroformate [10]. This acylation reaction is conducted at low temperature (-5°C to 5°C) in dichloromethane to minimize side reactions and decomposition [10]. The phenyl chloroformate serves as an activating reagent, converting the secondary amine to a carbamate intermediate that facilitates subsequent coupling reactions [10].

A pivotal step in the synthesis involves the coupling of the carbamate intermediate with 4-(4-ethylpiperazin-1-yl)aniline [10]. This reaction utilizes triethylamine as a base and proceeds in tetrahydrofuran solvent at room temperature [10]. The coupling reaction demonstrates high selectivity and yields the desired substituted pyrimidine derivative [10].

The final transformation involves the reaction with 2,6-dichloro-3,5-dimethoxyaniline to form the terminal urea linkage [10]. This step employs sodium hydride as a base in N,N-dimethylformamide solvent, with the reaction conducted at 25°C [10]. The process requires careful temperature control to prevent decomposition of sensitive intermediates [10].

Reaction StepStarting MaterialReagentSolventTemperatureYield
14,6-difluoropyrimidineMethylamineEthanol15°C91.9%
2Intermediate IIPhenyl chloroformateDichloromethane-5°C to 5°C98.8%
3Intermediate III4-(4-ethylpiperazin-1-yl)anilineTetrahydrofuran25°C88.8%
4Intermediate V2,6-dichloro-3,5-dimethoxyanilineN,N-dimethylformamide25°C86.4%

Reaction Optimization and Yield Enhancement

The optimization of infigratinib synthesis has focused on improving reaction yields, reducing formation of impurities, and enhancing overall process efficiency [10]. Systematic studies have identified critical parameters that significantly impact reaction outcomes and product quality [10].

Temperature control emerges as a crucial factor in yield optimization [10]. The initial nucleophilic substitution with methylamine shows optimal conversion when maintained at 15°C, with higher temperatures leading to increased side product formation [10]. The molar ratio of reactants has been optimized to 1:2.0-2.1 for compound I to methylamine, providing maximum yield while minimizing excess reagent usage [10].

The acylation step with phenyl chloroformate requires precise temperature management to prevent hydrolysis and decomposition [10]. Optimal conditions involve addition of phenyl chloroformate at -5°C followed by gradual warming to ambient temperature [10]. The molar ratio of 1:1.0-1.2 for the pyrimidine intermediate to phenyl chloroformate provides the best balance between complete conversion and minimal side reactions [10].

Solvent selection plays a critical role in reaction optimization [10]. Tetrahydrofuran demonstrates superior performance for the coupling reactions compared to alternative solvents such as dichloromethane or N,N-dimethylformamide [10]. The ethereal solvent provides optimal solubility for both reactants and products while maintaining chemical inertness under the reaction conditions [10].

Base selection and stoichiometry significantly impact reaction efficiency [10]. Triethylamine proves most effective for the coupling reactions, with optimal ratios of 1:1.0-1.2 equivalents relative to the limiting reactant [10]. Alternative bases such as N-diisopropylethylamine show comparable results but with slightly reduced yields [10].

The final urea formation step benefits from careful optimization of base strength and reaction conditions [10]. Sodium hydride demonstrates superior performance compared to potassium tert-butoxide or lithium bis(trimethylsilyl)amide [10]. The optimal molar ratio ranges from 1:1.8-2.0 equivalents of base to substrate, providing complete conversion while minimizing over-reaction [10].

ParameterOptimal ConditionYield ImpactKey Considerations
Temperature (Step 1)15°C+15% vs 25°CMinimizes side reactions
Methylamine ratio1:2.0-2.1 equiv+8% vs 1:1.5Complete conversion
Phenyl chloroformate temp-5°C addition+12% vs 0°CReduces hydrolysis
Base (coupling step)Triethylamine+5% vs DIPEAOptimal nucleophilicity
Final step baseSodium hydride+10% vs KOtBuHigher reactivity

Patent Analysis of Synthetic Routes

The patent landscape surrounding infigratinib synthesis reveals extensive intellectual property protection covering multiple synthetic approaches and key intermediates [7] [13]. Novartis holds fundamental patents covering the original synthetic methodology and core chemical structure [8] [9].

The primary patent protection encompasses the pyrimidine urea derivatives as kinase inhibitors, with specific claims covering the synthetic methodology disclosed in 2004 [39]. This foundational patent establishes broad protection for the chemical class and basic synthetic approaches [39]. The patent describes convergent synthetic strategies utilizing substituted pyrimidines as key intermediates [39].

Subsequent patent filings have addressed improvements in synthetic efficiency and alternative reaction pathways [10]. A significant Chinese patent (CN115785001B) discloses an optimized preparation method that achieves substantially higher overall yields compared to earlier approaches [10]. This patent claims a total yield of 69.7% with purity exceeding 99%, representing a dramatic improvement over previous methodologies that achieved less than 8% overall yield [10].

The patent analysis reveals strategic coverage of critical synthetic intermediates and reaction conditions [10]. Key protected elements include the use of specific starting materials, optimized reaction sequences, and novel purification methods [10]. The patents demonstrate evolution from early methodologies requiring harsh conditions and toxic reagents to more environmentally benign and scalable processes [10].

Alternative synthetic routes described in patent literature address specific challenges such as elimination of phosgene-based chemistry [10]. Earlier methodologies relied on triphosgene for intermediate preparation, presenting significant safety and environmental concerns [10]. Newer patent applications describe routes that avoid such hazardous reagents while maintaining or improving overall efficiency [10].

Patent coverage extends to crystalline forms and salt preparations of infigratinib [8]. Multiple patents describe various salt forms including mesylate, phosphate, and hydrochloride derivatives [5] [6]. These patents provide protection for different formulation approaches and manufacturing methods [8] [9].

Patent FamilyJurisdictionKey ClaimsFiling DateStatus
Pyrimidine urea derivativesMultipleCore structure and synthesis2004Active
Crystalline formsUS/EUSalt forms and polymorphs2009Active
Optimized synthesisChinaImproved yield methodology2022Active
Manufacturing processUSIndustrial production2020Pending

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of infigratinib presents numerous technical and economic challenges [23] [24]. Commercial production requires careful consideration of process scalability, cost optimization, and regulatory compliance [23].

Temperature control emerges as a critical challenge in large-scale synthesis [10]. The requirement for precise temperature maintenance during low-temperature reactions becomes increasingly difficult as batch sizes increase [10]. Industrial reactors must incorporate sophisticated cooling systems to maintain the -5°C conditions required for optimal yields in the phenyl chloroformate step [10].

Solvent management represents a significant industrial challenge due to the multiple solvent systems required throughout the synthesis [10]. The process utilizes ethanol, dichloromethane, tetrahydrofuran, and N,N-dimethylformamide across different reaction steps [10]. Industrial implementation requires efficient solvent recovery and recycling systems to maintain economic viability [10].

Impurity control becomes increasingly complex at manufacturing scale [10]. The formation of difficult-to-remove impurities, particularly urea-type compounds, necessitates multiple recrystallization steps that reduce overall yields [10]. Industrial processes must balance impurity levels with acceptable yields while meeting pharmaceutical quality standards [23].

The handling of moisture-sensitive intermediates poses significant challenges in large-scale production [10]. Several synthetic intermediates demonstrate instability in the presence of water, requiring stringent atmospheric control throughout the manufacturing process [10]. Industrial facilities must maintain inert atmosphere conditions across multiple reaction vessels and transfer operations [10].

Waste management and environmental considerations significantly impact industrial production costs [10]. The synthesis generates substantial quantities of organic waste requiring proper disposal or treatment [10]. Environmental regulations mandate comprehensive waste treatment systems that add significant capital and operating costs to manufacturing facilities [10].

Quality control and analytical testing requirements scale non-linearly with production volume [23]. Each batch requires extensive analytical characterization to ensure pharmaceutical quality standards [23]. The commercial batch sizes reported range from kilograms to multi-kilogram scales, with corresponding increases in analytical testing requirements [23].

Process development for commercial manufacturing has focused on single-batch crystallization to improve efficiency [16]. Traditional processes required dual crystallization steps, reducing overall yields and increasing processing time [16]. Optimized industrial processes achieve single crystallization with 89% isolated yield while maintaining pharmaceutical quality specifications [16].

Challenge CategoryImpact LevelMitigation StrategyCost Factor
Temperature ControlHighAdvanced cooling systems15-20% CAPEX
Solvent RecoveryMediumDistillation systems10-15% OPEX
Impurity ControlHighMulti-stage purification20-25% yield loss
Moisture ControlMediumInert atmosphere systems5-10% CAPEX
Waste TreatmentHighOn-site treatment facilities25-30% OPEX
Quality ControlMediumAutomated analytical systems8-12% OPEX

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

559.1865433 g/mol

Monoisotopic Mass

559.1865433 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A4055ME1VK

Drug Indication

Infigratinib is indicated for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma in adults with a fibroblast growth factor receptor 2 (FGFR2) fusion or another rearrangement as detected by an FDA-approved test.
Treatment of urothelial carcinoma
Treatment of achondroplasia
Treatment of cholangiocarcinoma

Livertox Summary

Infigratinib is a FGF receptor kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Infigratinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK.

Absorption Distribution and Excretion

Mean (%CV) Cmax is 282.5 ng/mL (54%) and AUC0-24h is 3780 ngxh/mL (59%) for infigratinib. Infigratinib Cmax and AUC increase more than proportionally across the dose range of 5 to 150 mg and steady state is achieved within 15 days. At steady state, median time to achieve peak infigratinib plasma concentration (Tmax) is six hours, with a range between two and seven hours. Mean (%CV) Cmax is 42.1 ng/mL (65%) for BHS697 and 15.7 ng/mL (92%) for CQM157. Mean (%CV) AUC0-24h is 717 ngxh/mL (55%) for BHS697 and 428 ngxh/mL (72%) for CQM157. In healthy subjects, a high-fat and high-calorie meal increased AUCinf of infigratinib by 80%-120% and Cmax by 60%-80%. The median Tmax also shifted from four hours to six hours. A low-fat low-calorie meal increased the mean AUCinf of infigratinib by 70% and Cmax by 90%/
Following administration of a single oral dose of radiolabeled infigratinib in healthy subjects, approximately 77% of the dose was recovered in feces, where 3.4% of the dose was in the unchanged parent form. About 7.2% was recovered in urine with 1.9% of the dose was unchanged.
At steady state, the geometric mean (CV%) apparent volume of distribution of infigratinib was 1600 L (33%). In rats receiving a single oral dose, infigratinib had brain-to-plasma concentration ratios (based on AUC0-inf) of 0.682.
The geometric mean (CV%) total apparent clearance (CL/F) of infigratinib was 33.1 L/h (59%) at steady state.

Metabolism Metabolites

According to _in vitro_ findings, about 94% of infigratinib is metabolized by CYP3A4 and about 6% of the drug is metabolized by flavin-containing monooxygenase 3 (FMO3). About 38% of the dose is circulating parent drug in the plasma and BHS697 and CQM157 are two major metabolites of infigratinib that are each found at >10% of the dose. They are pharmacologically active, with BHS697 representing about 16% to 33% of the overall pharmacological activity of infigratinib and CQM157 contributing to about 9% to 12%. BHS697 undergoes further metabolism mediated by CYP3A4 and CQM157 is metabolized through both Phase I and Phase II biotransformation pathways. The exact metabolic pathways and the structure of BHS697 and CQM157 are not fully characterized.

Wikipedia

Infigratinib
5α-Pregnane-3α,11β-diol-20-one

Biological Half Life

The geometric mean (CV%) terminal half-life of infigratinib was 33.5 h (39%) at steady state.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
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10: Göke A, Göke R, Ofner A, Herbst A, Lankat-Buttgereit B. The FGFR Inhibitor NVP-BGJ398 Induces NSCLC Cell Death by Activating Caspase-dependent Pathways as well as Caspase-independent Apoptosis. Anticancer Res. 2015 Nov;35(11):5873-9. PubMed PMID: 26504010.
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14: Guagnano V, Kauffmann A, Wöhrle S, Stamm C, Ito M, Barys L, Pornon A, Yao Y, Li F, Zhang Y, Chen Z, Wilson CJ, Bordas V, Le Douget M, Gaither LA, Borawski J, Monahan JE, Venkatesan K, Brümmendorf T, Thomas DM, Garcia-Echeverria C, Hofmann F, Sellers WR, Graus-Porta D. FGFR genetic alterations predict for sensitivity to NVP-BGJ398, a selective pan-FGFR inhibitor. Cancer Discov. 2012 Dec;2(12):1118-33. doi: 10.1158/2159-8290.CD-12-0210. Epub 2012 Sep 20. PubMed PMID: 23002168.
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